molecular formula C8H10N2O3 B2381669 6-Isopropoxypyridazine-3-carboxylic acid CAS No. 1184499-05-5

6-Isopropoxypyridazine-3-carboxylic acid

Cat. No. B2381669
CAS RN: 1184499-05-5
M. Wt: 182.179
InChI Key: STUNYTQJAAMYNK-UHFFFAOYSA-N
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Description

6-Isopropoxypyridazine-3-carboxylic acid is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is used in laboratory chemicals .

Scientific Research Applications

Mesomorphic Properties

6-Isopropoxypyridazine-3-carboxylic acid has been investigated for its impact on mesomorphic properties. Paschke, Rosenfeld, and Zaschke (1992) explored the influence of heteroaromatic rings on these properties, noting that compounds containing 6-Isopropoxypyridazine-3-carboxylic acid exhibit a strong tendency to form smectic C phases, indicating potential applications in liquid crystal technology (Paschke, Rosenfeld, & Zaschke, 1992).

Dopamine Beta-Hydroxylase Inhibition

Konno et al. (1992) synthesized derivatives of 6-alkylaminopyridazine-3-carboxylic acid and tested them for dopamine beta-hydroxylase inhibitory activity. This research suggests potential applications in neurological studies or drug development (Konno et al., 1992).

Synthesis of 6-Methoxypyridazine-3-carboxylic Acid

Ju Xiu-lian (2011) developed new synthetic routes for 6-methoxypyridazine-3-carboxylic acid, a compound related to 6-Isopropoxypyridazine-3-carboxylic acid, indicating advancements in the synthesis methods that could be relevant for similar compounds (Ju Xiu-lian, 2011).

Lanthanide-Organic Frameworks

Caiming Liu et al. (2009) explored the use of 6-Hydroxypyridine-3-carboxylic acid (a similar compound) in the construction of lanthanide-organic coordination polymeric networks. This study opens avenues for the application of similar carboxylic acids in materials science and coordination chemistry (Caiming Liu et al., 2009).

Actinide/Lanthanide Separation

Cordier et al. (1998) researched a system based on α-substituted carboxylic acids (like 6-Isopropoxypyridazine-3-carboxylic acid) for the separation of actinides and lanthanides, which is crucial in nuclear waste management and rare earth element recovery (Cordier et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, Pyridazine-3-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-propan-2-yloxypyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-7-4-3-6(8(11)12)9-10-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUNYTQJAAMYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropoxypyridazine-3-carboxylic acid

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